Butyric anhydride-3,3,3',3',4,4,4,4',4',4'-D10
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Overview
Description
Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 is a deuterated form of butyric anhydride, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique isotopic properties. The molecular formula for this compound is CD3CD2CH2COOCOCH2CD2CD3, and it has a molecular weight of 168.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 can be synthesized through the condensation of two molecules of deuterated butyric acid, with the elimination of one water molecule. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 involves the use of deuterated butyric acid as a starting material. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
Common Reagents and Conditions
Hydrolysis: In the presence of water, butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 hydrolyzes to form deuterated butyric acid.
Esterification: Reacts with alcohols to form esters and deuterated butyric acid.
Acylation: Used as an acylating agent in organic synthesis to introduce the butyryl group into various substrates.
Major Products
The major products formed from these reactions include deuterated butyric acid and various esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 is widely used in scientific research due to its isotopic labeling properties. It is used in:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Butyric anhydride: The non-deuterated form of butyric anhydride, with the molecular formula (CH3CH2CH2CO)2O.
Propionic anhydride-1,1’-13C2: A similar compound with carbon-13 isotopic labeling.
Butyric-3,3,4,4,4-d5 acid sodium salt: A partially deuterated form of butyric acid.
Uniqueness
Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 is unique due to its complete deuteration, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations .
Properties
CAS No. |
1398065-70-7 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3,3,4,4,4-pentadeuteriobutanoyl 3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
YHASWHZGWUONAO-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)OC(=O)CC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC(=O)OC(=O)CCC |
Origin of Product |
United States |
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